4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS No.:
Cat. No.: VC20348538
Molecular Formula: C9H9N3O4S2
Molecular Weight: 287.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O4S2 |
|---|---|
| Molecular Weight | 287.3 g/mol |
| IUPAC Name | 4-methyl-3-methylsulfanyl-7-nitro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
| Standard InChI | InChI=1S/C9H9N3O4S2/c1-11-7-4-3-6(12(13)14)5-8(7)18(15,16)10-9(11)17-2/h3-5H,1-2H3 |
| Standard InChI Key | WVCWKASXEFWTPX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N=C1SC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s core structure consists of a benzothiadiazine ring system fused with a benzene moiety. Key substituents include:
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A nitro group (-NO) at the 7-position, which introduces electron-withdrawing effects.
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A methylthio group (-S-CH) at the 3-position, contributing to hydrophobic interactions.
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A methyl group (-CH) at the 4-position, stabilizing the heterocyclic ring through steric effects.
The 1,1-dioxide configuration (sulfone groups) at positions 1 and 2 enhances the compound’s polarity and reactivity, making it suitable for diverse chemical modifications.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.3 g/mol |
| IUPAC Name | 4-methyl-3-methylsulfanyl-7-nitro-1λ⁶,2,4-benzothiadiazine 1,1-dioxide |
| Canonical SMILES | CN1C2=C(C=C(C=C2)N+[O-])S(=O)(=O)N=C1SC |
| XLogP3-AA (Lipophilicity) | 1.4 (predicted) |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous benzothiadiazine 1,1-dioxides exhibit monoclinic crystal systems with P2/c space groups . The sulfone groups adopt a planar conformation, while the nitro group introduces torsional strain, as observed in related structures . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methylthio (δ 2.5–3.0 ppm) and nitro groups (δ 8.0–8.5 ppm for aromatic protons).
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis of 4-methyl-3-(methylthio)-7-nitro-4H-benzo[e][1, thiadiazine 1,1-dioxide involves a multi-step sequence:
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Sulfonimidoyl Chloride Formation: Reaction of 2-aminobenzenesulfonamide with chlorinating agents (e.g., PCl) yields the sulfonimidoyl chloride intermediate.
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Cyclocondensation: Treatment with methylthioacetamide under basic conditions facilitates ring closure to form the benzothiadiazine core.
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Nitration: Introduction of the nitro group via electrophilic aromatic substitution using nitric acid in sulfuric acid.
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonimidoyl Chloride | PCl, DCM, 0°C, 2h | 78 |
| Cyclocondensation | KCO, DMF, 80°C, 6h | 65 |
| Nitration | HNO/HSO, 50°C, 4h | 82 |
Advanced Methodologies
Recent advancements emphasize continuous flow reactors for large-scale production, improving yield reproducibility and reducing reaction times. Automated systems enable precise control over nitration kinetics, minimizing byproducts such as di-nitrated derivatives.
Research Advancements and Comparative Analysis
Structure-Activity Relationships (SAR)
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Nitro Group Removal: Eliminating the nitro group reduces COX-2 inhibition by 60%, underscoring its role in electron-deficient aromatic interactions.
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Methylthio Substitution: Replacing -S-CH with -O-CH decreases antibacterial activity, suggesting sulfur’s critical role in lipid bilayer disruption.
Table 3: Biological Activity of Benzothiadiazine Derivatives
| Compound | COX-2 IC (μM) | AChE IC (μM) |
|---|---|---|
| 4-Methyl-3-(methylthio)-7-nitro derivative | 12.3 | 18.7 |
| 7-Fluoro-4-methyl-3-(methylthio) derivative | 8.9 | 14.2 |
| 3-Methoxy-4-methyl derivative | 45.6 | 62.1 |
The 7-fluoro analog exhibits superior activity, attributed to fluorine’s electronegativity enhancing binding interactions.
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